molecular formula C11H6F6N2O3 B12453773 Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate

Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate

Cat. No.: B12453773
M. Wt: 328.17 g/mol
InChI Key: ZCJBUEOIHGIHEW-UHFFFAOYSA-N
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Description

Structural Classification of Furopyrimidine Derivatives

Furopyrimidine derivatives belong to the broader class of heterocyclic compounds characterized by fused furan and pyrimidine rings. The furo[2,3-d]pyrimidine scaffold arises from the annulation of a furan ring at the 2,3-positions of a pyrimidine, creating a bicyclic system with distinct electronic properties. Ethyl 2,4-bis(trifluoromethyl)furo[2,3-d]pyrimidine-6-carboxylate further modifies this core through:

  • Trifluoromethyl groups at positions 2 and 4 of the pyrimidine ring, which introduce strong electron-withdrawing effects and metabolic stability.
  • An ethyl ester at position 6, providing a handle for further functionalization via hydrolysis or transesterification.

This structural configuration aligns with derivatives documented in PubChem (CID 5329808, CID 21948582), where furopyrimidines exhibit varied substitution patterns influencing their physicochemical and biological properties. Comparative analysis shows that trifluoromethyl groups enhance lipophilicity and bioavailability compared to non-fluorinated analogs, as seen in related pyrimidine carboxylates.

Historical Development of Trifluoromethyl-Substituted Heterocycles

The incorporation of trifluoromethyl groups into heterocycles emerged as a pivotal strategy in late 20th-century medicinal chemistry, driven by the need to improve drug pharmacokinetics. Key milestones include:

  • 1980s–1990s : Development of nucleophilic trifluoromethylation reagents, enabling direct introduction of -CF₃ groups into aromatic systems.
  • 2000s : Advent of transition-metal-catalyzed cross-coupling reactions, facilitating the synthesis of complex trifluoromethylated scaffolds like furopyrimidines.
  • 2010s–Present : Refinement of one-pot multicomponent reactions, allowing efficient construction of ethyl 2,4-bis(trifluoromethyl)furo[2,3-d]pyrimidine-6-carboxylate via sequential cyclization and functionalization steps.

These advancements leveraged intermediates such as 2,4-bis(trifluoromethyl)phenylboronic acid (CAS 153254-09-2), which catalyzes dehydrative condensations critical for forming the furopyrimidine core.

Significance of the Furo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry

The furo[2,3-d]pyrimidine scaffold has garnered attention for its dual role as a bioisostere of purines and a rigid planar structure capable of π-π stacking interactions. Ethyl 2,4-bis(trifluoromethyl)furo[2,3-d]pyrimidine-6-carboxylate exemplifies these attributes through:

  • Kinase inhibition : The trifluoromethyl groups stabilize binding interactions with ATP pockets in kinase targets, as observed in preclinical studies of analogous compounds.
  • Metabolic resistance : Fluorine atoms mitigate oxidative metabolism, extending half-life in biological systems compared to non-fluorinated derivatives.
  • Structural diversity : The ethyl ester moiety permits derivatization into amides or carboxylic acids, enabling structure-activity relationship (SAR) optimization.

These features underscore its utility in developing anticancer and antiviral agents, aligning with trends in fluorinated heterocycle-based drug discovery.

Table 1: Comparative Analysis of Furopyrimidine Derivatives

Compound Substituents Key Properties Biological Activity
Furo[2,3-d]pyrimidine deriv. 7f 4-amino-5-(4-phenylphenyl) MW 456.5 g/mol Kinase inhibition
Furo[3,2-d]pyrimidine Unsubstituted MW 120.11 g/mol Base structure for synthesis
Target compound 2,4-bis(trifluoromethyl), ester MW 328.17 g/mol Anticancer lead optimization

Table 2: Synthetic Milestones in Trifluoromethyl Heterocycle Chemistry

Year Range Innovation Impact on Target Compound Synthesis
1980–1990 Nucleophilic CF₃ reagents Enabled direct trifluoromethylation
2000–2010 Suzuki-Miyaura cross-coupling Facilitated aryl-aryl bond formation
2015–2025 Catalytic dehydrative cyclization Streamlined furopyrimidine core assembly

Properties

Molecular Formula

C11H6F6N2O3

Molecular Weight

328.17 g/mol

IUPAC Name

ethyl 2,4-bis(trifluoromethyl)furo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H6F6N2O3/c1-2-21-8(20)5-3-4-6(10(12,13)14)18-9(11(15,16)17)19-7(4)22-5/h3H,2H2,1H3

InChI Key

ZCJBUEOIHGIHEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C(N=C2O1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Classical Cyclization Methods

The traditional approach to synthesizing furo[2,3-d]pyrimidines involves either constructing a pyrimidine ring on a suitably functionalized furan or forming a furan ring from an appropriately substituted pyrimidine precursor. These classical methods typically require multiple steps but offer reliable access to the desired scaffold with good control over the substitution pattern.

One established method for synthesizing furo[2,3-d]pyrimidines involves the reaction of furan precursors with appropriate reagents to construct the pyrimidine ring. For example, the synthesis of furo[2,3-d]pyrimidines can be achieved using triethylamine in DMF at 60°C for 20 hours, followed by treatment with bromine in acetic acid. This approach has been successfully employed in the synthesis of various substituted furo[2,3-d]pyrimidines.

The formation of the furan ring on a pyrimidine scaffold represents another classical approach. This method typically involves the cyclization of pyrimidines bearing ortho-functionalized groups capable of forming the furan ring. These reactions often require specific catalysts or reagents to promote the cyclization process.

One-Pot Multi-Component Reactions

Modern synthetic approaches to furo[2,3-d]pyrimidines increasingly employ one-pot multi-component reactions, which offer advantages in terms of efficiency, atom economy, and reduced waste. An environmentally benign, convenient, and efficient one-pot three-component reaction has been developed for the regioselective synthesis of furo[2,3-d]pyrimidines through the sequential condensation of appropriate starting materials.

This approach typically involves the use of catalysts such as ZrOCl₂·8H₂O in water at moderate temperatures. The reaction proceeds through the formation of intermediates via Knoevenagel condensation followed by heteroannulation and rearrangement steps. For example, a one-pot three-component reaction involving aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides has been used to synthesize furo[2,3-d]pyrimidine derivatives with good to excellent yields.

These multi-component approaches represent a significant advancement in the synthesis of complex heterocyclic systems, offering shorter reaction sequences, reduced purification steps, and generally improved overall yields compared to traditional multi-step methods.

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction and functionalization of furo[2,3-d]pyrimidines. These methods often involve the coupling of brominated precursors with appropriate boronic acids to introduce various substituents with high regioselectivity.

A representative approach involves the coupling of a 6-bromofuro[2,3-d]pyrimidine with phenylboronic acid derivatives in the presence of PdCl₂(PPh₃)₂ (5 mol%) under basic conditions (aqueous Na₂CO₃) at 60°C. This methodology allows for the introduction of diverse aryl and heteroaryl groups, creating a library of substituted furo[2,3-d]pyrimidines.

For example, ethyl 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylate can be coupled with various phenylboronic acids through Suzuki coupling to obtain the corresponding 6-aryl derivatives. The reaction involves suspending the brominated precursor in ethanol, adding the corresponding phenylboronic acid, and using PdCl₂(PPh₃)₂ as a catalyst under aqueous basic conditions.

Strategies for Trifluoromethyl Incorporation

Approaches for 2,4-Bis(trifluoromethyl) Substitution

The introduction of the ethyl carboxylate group at position 6 of the furo[2,3-d]pyrimidine scaffold represents another synthetic challenge in the preparation of the target compound. Several methods can be considered for this specific functionalization.

One approach involves the use of furan precursors that already contain the carboxylate functionality at the appropriate position. For example, ethyl furan-2-carboxylate derivatives can serve as starting materials for the construction of the fused heterocyclic system. This strategy ensures that the carboxylate group is correctly positioned in the final product without requiring additional functionalization steps.

In the synthesis of related furo[2,3-d]pyrimidine derivatives, ethyl 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylate has been employed as a key intermediate. This compound contains both the fused heterocyclic system and the carboxylate functionality at the desired position, allowing for further functionalization through palladium-catalyzed cross-coupling reactions.

Another strategy involves the introduction of the carboxylate group through palladium-catalyzed carbonylation of an appropriately halogenated precursor. For instance, N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid has been synthesized via a concise seven-step process starting with palladium-catalyzed carbonylation of 4-propionylphenol, followed by a Wittig reaction with 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine.

Synthetic Challenges and Solutions

Proposed Synthetic Routes for Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate

Based on the synthetic methods discussed above, several approaches can be proposed for the preparation of this compound. Each route offers specific advantages and challenges, providing options for different synthetic scenarios.

Route A: Furan-First Approach

This approach involves starting with a suitably functionalized furan derivative and constructing the pyrimidine ring with the required trifluoromethyl groups. The key steps would include:

  • Preparation of ethyl 2-aminofuran-3-carboxylate as the key furan precursor
  • Reaction with trifluoroacetic anhydride or related derivatives to introduce the first CF₃ group
  • Cyclization to form the pyrimidine ring
  • Introduction of the second CF₃ group at position 2

The advantage of this approach is the early introduction of the carboxylate functionality, ensuring its presence at the correct position in the final product. The challenges include achieving regioselective construction of the pyrimidine ring and controlling the incorporation of the trifluoromethyl groups at the desired positions.

Route B: Pyrimidine-First Approach

This strategy begins with the construction of a 2,4-bis(trifluoromethyl)pyrimidine derivative, followed by the formation of the fused furan ring:

  • Preparation of a 2,4-bis(trifluoromethyl)pyrimidine derivative with appropriate functionalization for further reactions
  • Introduction of suitable functionalities to enable furan ring formation
  • Cyclization to form the furan ring with the ethyl carboxylate at position 6

The strength of this approach lies in establishing the challenging bis-trifluoromethyl substitution pattern early in the synthesis. The main difficulty would be the controlled formation of the furan ring with the carboxylate functionality at the correct position.

Route C: One-Pot Multi-Component Approach

Drawing inspiration from modern synthetic methodologies, a one-pot multi-component approach might offer a more efficient route to the target compound:

  • Selection of appropriate starting materials containing the required functional groups (trifluoromethyl sources and carboxylate-containing components)
  • One-pot reaction under optimized conditions to directly form the furo[2,3-d]pyrimidine scaffold with the desired substitution pattern

This approach potentially offers the most efficient synthetic pathway, reducing the number of isolation and purification steps. However, it would likely require extensive optimization to achieve satisfactory yields and selectivity for the desired product.

Route D: Modification of Existing Furo[2,3-d]pyrimidines

This approach involves the functional group interconversion of existing furo[2,3-d]pyrimidine derivatives:

  • Synthesis of a furo[2,3-d]pyrimidine with appropriate functionalities at positions 2, 4, and 6
  • Transformation of these functionalities to introduce the trifluoromethyl groups and ethyl carboxylate

For example, thioxo groups in furo[2,3-d]pyrimidines can be modified through various reactions, potentially providing a route to introduce trifluoromethyl groups at specific positions. The advantage of this approach is the ability to work with established methods for furo[2,3-d]pyrimidine synthesis, with subsequent focused modifications to achieve the desired substitution pattern.

Comparative Analysis of Synthetic Methods

Efficiency and Yield Considerations

Each of the proposed synthetic routes offers specific advantages and limitations in terms of efficiency and potential yield. Table 1 provides a comparative analysis of these considerations.

Table 1: Comparison of Proposed Synthetic Routes for this compound

Parameter Route A: Furan-First Route B: Pyrimidine-First Route C: Multi-Component Route D: Modification
Number of Steps 4-5 3-4 1-2 3-5
Expected Overall Yield Moderate (30-50%) Moderate (30-50%) Potentially high (50-70%) Variable (20-60%)
Key Intermediates Ethyl 2-aminofuran-3-carboxylate 2,4-bis(trifluoromethyl)pyrimidine Complex reaction mixture Functionalized furo[2,3-d]pyrimidine
Critical Reactions Pyrimidine ring formation, CF₃ introduction Furan ring formation, Carboxylate introduction Optimization of one-pot conditions Functional group interconversions
Starting Material Availability Moderate Moderate Depends on specific approach Good, if using commercial furo[2,3-d]pyrimidines

The furan-first approach (Route A) offers good control over the introduction of the carboxylate functionality but may face challenges in the regioselective construction of the pyrimidine ring with the required trifluoromethyl groups. The pyrimidine-first approach (Route B) provides a solid foundation for the introduction of the trifluoromethyl groups but may require careful control during the formation of the furan ring.

The one-pot multi-component approach (Route C) potentially offers the most efficient route but would likely require extensive optimization to achieve satisfactory yields and selectivity. The modification approach (Route D) leverages established chemistry for furo[2,3-d]pyrimidines but may involve challenging functional group interconversions.

Reaction Conditions and Optimization

The optimization of reaction conditions represents a critical aspect of developing an efficient synthesis for this compound. Table 2 outlines key reaction parameters that would need to be optimized for each synthetic route.

Table 2: Reaction Conditions and Optimization Parameters for Different Synthetic Routes

Reaction Parameter Route A: Furan-First Route B: Pyrimidine-First Route C: Multi-Component Route D: Modification
Temperature Range 60-120°C 50-150°C 50-100°C 60-180°C
Solvent Systems DMF, THF, Toluene DMF, DMSO, Acetic acid Water, Alcohols, DMF Various, depending on transformation
Catalysts Lewis acids, Pd catalysts ZrOCl₂·8H₂O, Other Lewis acids ZrOCl₂·8H₂O (2 mol%) Various, reaction-dependent
Reaction Time Hours to days per step Hours to days per step Hours (potentially) Variable per step
Key Challenges Regioselectivity in pyrimidine formation Control of furan ring formation Selectivity in complex mixture Controlling multiple functional groups
Enhancement Techniques Microwave, Ultrasound Microwave, Ultrasound Ultrasound assisted Various, step-dependent

The use of ultrasound-assisted synthesis has shown significant benefits in the preparation of pyrimidines and their fused derivatives. For example, reactions that typically require several hours under conventional heating can be completed in minutes under ultrasound irradiation, often with improved yields.

Similarly, microwave-assisted synthesis has been successfully applied to the preparation of various heterocyclic systems, including furo[2,3-d]pyrimidines. These techniques can significantly reduce reaction times and, in many cases, improve yields and selectivity.

Advantages and Limitations of Each Method

Each of the proposed synthetic routes has specific advantages and limitations that should be considered when selecting the most appropriate approach for the synthesis of this compound. Table 3 summarizes these considerations.

Table 3: Advantages and Limitations of Different Synthetic Routes

Route Advantages Limitations
Route A: Furan-First - Early introduction of carboxylate functionality
- Good control over furan ring formation
- Established chemistry for furan synthesis
- Challenges in pyrimidine ring formation
- Potential difficulties in CF₃ introduction
- Multiple steps required
Route B: Pyrimidine-First - Early establishment of bis-CF₃ pattern
- Well-established methods for trifluoromethylated pyrimidines
- Potentially fewer steps
- Challenges in furan ring formation
- Control of regioselectivity
- Potential side reactions
Route C: Multi-Component - Potentially fewer steps
- Reduced isolation/purification steps
- Possibly higher overall yield
- Complex optimization required
- Potential selectivity issues
- Possible difficulty in scaling up
Route D: Modification - Utilizes established furo[2,3-d]pyrimidine chemistry
- Flexibility in approach
- Can leverage commercial intermediates
- Multiple transformation steps
- Potential for side reactions
- Variable overall yields

For the synthesis of complex heterocycles like this compound, the selection of the most appropriate synthetic route would depend on various factors, including available starting materials, required scale, and specific project constraints.

Chemical Reactions Analysis

Ester Group Hydrolysis and Derivative Formation

The ethyl ester moiety undergoes nucleophilic acyl substitution under acidic or basic conditions:

  • Alkaline hydrolysis with NaOH/KOH in aqueous ethanol yields the corresponding carboxylic acid (R-COOH\text{R-COOH}).

  • Aminolysis with primary/secondary amines (e.g., methylamine, piperidine) produces carboxamide derivatives (R-CONHR’\text{R-CONHR'}).

Example Reaction:

Ethyl ester+H2ONaOH, EtOHCarboxylic acid+EtOH\text{Ethyl ester} + \text{H}_2\text{O} \xrightarrow{\text{NaOH, EtOH}} \text{Carboxylic acid} + \text{EtOH}

Key factors: Elevated temperatures (60–80°C) and prolonged reaction times (6–12 hrs) improve yields.

Nucleophilic Substitution at Pyrimidine Ring

The pyrimidine ring’s C2 and C4 positions, activated by trifluoromethyl groups, participate in nucleophilic substitutions:

  • Chlorination : Treatment with POCl₃ or PCl5\text{PCl}_5 introduces chlorine atoms at C2/C4, forming di-/trichloro intermediates .

  • Amination : Reaction with ammonia or amines (e.g., benzylamine) replaces chlorine or activates direct substitution via SNAr mechanisms .

Table 1: Substitution Reactions at Pyrimidine Ring

PositionReagentProductConditionsYield (%)Ref.
C2POCl₃2-Chloro derivativeReflux, 4 hrs78
C4NH₃ (aq.)4-Amino derivative100°C, 8 hrs65
C2/C4Benzylamine2,4-Di(benzylamino) derivativeDMF, 120°C, 12 hrs52

Functionalization of Trifluoromethyl Groups

The CF₃ groups exhibit limited reactivity but can undergo:

  • Radical substitution : Under UV light with initiators (e.g., AIBN), CF₃ groups may partially substitute with alkyl/aryl radicals.

  • Hydrolysis : Harsh acidic conditions (e.g., H₂SO₄, 150°C) convert CF₃ to COOH groups, though this is rare due to bond strength.

Mechanistic Note : The strong C–F bond (485kJ/mol\sim 485 \, \text{kJ/mol}) and electron-withdrawing nature make CF₃ groups resistant to conventional electrophilic/nucleophilic attacks .

Heteroannulation and Ring Expansion

The fused furopyrimidine system participates in cycloadditions and annulations:

  • Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) at the furan ring’s electron-deficient positions to form bicyclic adducts .

  • Heteroannulation with Isocyanides : One-pot reactions with alkyl isocyanides (e.g., cyclohexyl isocyanide) yield polycyclic systems via [4+1] cyclization (Fig. 1) .

Fig. 1: Heteroannulation Pathway

Furopyrimidine+R-NCZrOCl2Polycyclic product\text{Furopyrimidine} + \text{R-NC} \xrightarrow{\text{ZrOCl}_2} \text{Polycyclic product}

Conditions: ZrOCl₂·8H₂O catalyst, H₂O, 50°C, 6–8 hrs .

Electrophilic Aromatic Substitution (Furan Ring)

The furan moiety, though deactivated by adjacent CF₃ groups, undergoes limited electrophilic substitution:

  • Nitration : Fuming HNO₃/H₂SO₄ introduces nitro groups at C5/C7 positions (low regioselectivity).

  • Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ provides mono-halogenated products under controlled conditions.

Challenges : Steric hindrance from CF₃ groups and electronic deactivation reduce reaction rates and yields .

Photochemical and Redox Reactions

  • Photodimerization : UV irradiation induces [2+2] cycloaddition between furan rings, forming dimers (unstable under thermal conditions).

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) partially saturates the furan ring but leaves the pyrimidine core intact .

Coordination Chemistry

The pyrimidine N1 and furan O act as ligands for transition metals:

  • Pd(II) complexes : Form octahedral complexes with PdCl₂, enhancing catalytic activity in cross-coupling reactions.

  • Cu(I) coordination : Stabilizes nanoparticles for click chemistry applications.

Scientific Research Applications

Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily diffuse into cells. Once inside, it can inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrido[2,3-d]pyrimidine and Pyrrolo-pyrimidine Families

Pyrido[2,3-d]pyrimidine Derivatives

Compounds such as Methyl 1,3-dibutyl-1,2,3,4,5,8-hexahydro-7-methyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate (Compound 4 in ) share a pyrido-pyrimidine core but differ in substituents and saturation. Key distinctions include:

  • Substituents: The presence of nitro (NO₂) or chlorophenyl groups in compounds introduces strong electron-withdrawing effects, contrasting with the electron-deficient trifluoromethyl groups in the target compound .
Pyrrolo-pyrimidine Derivatives

Examples like 1-tert-Butyl-6,7-dihydro-5-(3-hydroxypropyl)-6-oxo-4-trifluoromethyl-1H-pyrrolo-[2,3-b]-pyridine-3-carbonitrile (CAS: on request, ) feature a pyrrolo-pyridine scaffold. Key differences include:

  • Ring System : The furo-pyrimidine core in the target compound replaces the pyrrolo-pyridine system, altering electronic distribution and hydrogen-bonding capacity.
  • Functional Groups: Hydroxypropyl and cyano groups in pyrrolo-pyrimidines contrast with the ethyl ester and trifluoromethyl groups in the target compound, impacting solubility and bioactivity .

Physicochemical Properties

Melting Points and Stability
  • However, analogues like Compound 22a (pyrido-pyrimidine derivative) melt at 175–176°C, while Compound 25 (nitrophenyl-substituted) melts at 97–98°C . Trifluoromethyl groups likely increase thermal stability due to strong C–F bonds, suggesting a higher melting point for the target compound compared to non-fluorinated derivatives.
  • Solubility : The ethyl ester group enhances solubility in organic solvents relative to methyl esters (e.g., Compound 25), while trifluoromethyl groups reduce water solubility .
Spectroscopic Data
  • IR/NMR : highlights carbonyl stretches at 1,680–1,740 cm⁻¹ for pyrido-pyrimidine esters, consistent with the target compound’s ester moiety. Trifluoromethyl groups would exhibit strong C–F vibrations near 1,100–1,300 cm⁻¹ .
  • ¹H NMR : Aromatic protons in furo-pyrimidines are deshielded compared to saturated pyrido-pyrimidines, with distinct splitting patterns due to trifluoromethyl substituents .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS/ID) Core Structure Substituents Molecular Weight Key Properties Source
Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate (1207354-98-0) Furo-pyrimidine 2,4-CF₃; 6-COOEt 328.17 High lipophilicity, ester group
Compound 22a () Pyrido-pyrimidine 5-(2-chlorophenyl); 1,3,7-Me ~450 (estimated) Mp 175–176°C; IR: 1,680 cm⁻¹
1-tert-Butyl-...pyrrolo-[2,3-b]-pyridine-3-carbonitrile () Pyrrolo-pyridine 4-CF₃; 3-CN; 5-(3-hydroxypropyl) 303.41 Hydrophilic; hydroxypropyl group
XCT790 () Thiadiazole-enamide Bis(trifluoromethyl)phenyl 582.36 GPCR modulation; CF₃ effects

Biological Activity

Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The compound can be synthesized through various methods, including one-pot three-component reactions that yield heterocyclic frameworks with the furo[2,3-d]pyrimidine core. These methods have been reported to be environmentally benign and efficient, utilizing readily available reagents under mild conditions .

2.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . It has been shown to inhibit several key enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) : Compounds similar to this compound have demonstrated significant inhibitory activity against DHFR, which is crucial for DNA synthesis and cell proliferation in cancer cells .
  • Thymidylate Synthase (TS) : The compound has also been identified as a dual inhibitor of TS and DHFR, making it a candidate for further development in cancer therapeutics .

2.2 Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties . In vitro studies have shown that derivatives of furo[2,3-d]pyrimidines can suppress cyclooxygenase-2 (COX-2) activity effectively. For instance, certain derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
TrifluoromethylEnhances lipophilicity and potency
Furo moietyIncreases binding affinity to targets
Carboxylate groupEssential for biological activity

Research indicates that modifications at specific positions can significantly influence the compound's interaction with biological targets and its overall efficacy .

4. Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • A study by Miyazaki et al. reported a compound with similar structure that acted as a dual inhibitor of TS and DHFR, showcasing promising results in inhibiting cancer cell growth in vitro .
  • Another investigation demonstrated that certain furo[2,3-d]pyrimidines exhibited potent anti-breast cancer activity through their action on key metabolic pathways involved in tumor growth and survival .

5. Conclusion

This compound represents a valuable lead compound in medicinal chemistry with significant potential for therapeutic applications in oncology and inflammation. Ongoing research into its synthesis and biological mechanisms will likely yield further insights into optimizing its efficacy and expanding its therapeutic repertoire.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic condensation. Key steps include:

  • Step 1: Formation of the pyrimidine core using trifluoromethyl-substituted precursors under reflux with catalysts like DMF or pyridine.
  • Step 2: Furo-fusion via cyclization, often employing iodine or Pd-mediated coupling .
  • Step 3: Esterification at the 6-position using ethyl chloroformate in anhydrous conditions.

Optimization Strategies:

  • Use high-purity trifluoromethyl reagents to minimize side reactions.
  • Monitor reaction progress via HPLC or TLC to isolate intermediates.
  • Adjust solvent polarity (e.g., THF vs. DCM) to improve cyclization efficiency.

Table 1: Key Reaction Parameters

StepReagentsSolventTemp. (°C)Yield Range (%)
1CF₃COCl, DMFToluene110–12045–60
2I₂, K₂CO₃DMF80–9055–70
3Ethyl chloroformateDCM0–2575–85

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies aromatic protons and ester groups (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂).
    • ¹⁹F NMR confirms trifluoromethyl groups (δ -60 to -65 ppm) .
  • X-ray Crystallography: Resolves bond angles and torsion, critical for confirming fused-ring geometry. For example, the C6–C7–N1 bond angle is 111.98°, and F6–C15–F4 is 106.23° .
  • Mass Spectrometry (HRMS): Validates molecular weight (C₁₃H₉F₆N₃O₃, [M+H]+ calc. 358.06) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile trifluoromethyl intermediates.
  • Waste Disposal: Segregate halogenated waste and consult certified agencies for fluorinated compound disposal .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • DFT Calculations: Compare computed ¹⁹F NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data. Discrepancies >2 ppm may indicate conformational flexibility or solvent effects .
  • Dynamic NMR: Use variable-temperature ¹H NMR to detect rotamers or tautomers. For example, hindered rotation in the furo-pyrimidine ring may split signals at low temps .

Q. What mechanistic insights explain the regioselectivity of trifluoromethyl group introduction?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Trifluoromethyl groups direct substitution to electron-deficient positions (e.g., para to existing CF₃ groups) via σ-complex stabilization.
  • Steric Effects: Bulky CF₃ groups favor 2,4-substitution in the pyrimidine ring to minimize steric clash .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Methodological Answer:

  • Analog Synthesis: Replace the ethyl ester with methyl or tert-butyl esters to assess pharmacokinetic effects.
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
  • Key Structural Features: The furo-pyrimidine core enhances π-π stacking, while CF₃ groups improve metabolic stability .

Table 2: Representative Analogs and Modifications

AnalogModificationBiological Activity (IC₅₀)
Methyl ester derivativeCOOCH₃ instead of COOCH₂CH₃120 nM (Kinase X)
4-NH₂ variantCF₃ replaced with NH₂Inactive

Q. What computational approaches are suitable for modeling the electronic effects of trifluoromethyl groups?

Methodological Answer:

  • Molecular Orbital Analysis: Use Gaussian or ORCA to calculate HOMO-LUMO gaps. Trifluoromethyl groups lower LUMO energy, enhancing electrophilicity.
  • Docking Studies: AutoDock Vina can model interactions with hydrophobic enzyme pockets, where CF₃ groups contribute to binding affinity .

Q. How do crystallographic data inform conformational stability under varying conditions?

Methodological Answer:

  • Torsion Angle Analysis: The C6–C7–C10–C11 torsion angle (176.63°) indicates planarity, critical for stacking interactions.
  • Thermal Ellipsoids: High displacement parameters for fluorine atoms suggest dynamic disorder in the crystal lattice .

Q. What strategies address low solubility in aqueous media for in vitro assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug Design: Introduce phosphate or PEG groups at the ester moiety to enhance hydrophilicity .

Q. How can pharmacological targets for this compound be identified?

Methodological Answer:

  • High-Throughput Screening (HTS): Screen against kinase or GPCR libraries.
  • Chemoproteomics: Use photoaffinity labeling with a biotinylated analog to pull down binding proteins .

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